BRN 5971518 falls under the category of benzimidazole derivatives, which are known for their diverse pharmacological properties. The compound's classification includes:
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides comprehensive data on its properties and synthesis .
The synthesis of BRN 5971518 typically involves the cyclization of o-phenylenediamine derivatives with suitable carboxylic acid derivatives. A common method includes:
The molecular structure of BRN 5971518 can be described using several representations:
InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)12-8(11-5)7(10)13/h1-3H,(H2,10,13)(H,11,12)
ZLNNJSSPVHXYLA-UHFFFAOYSA-N
C1=CC2=C(C=C1Cl)NC(=N2)C(=O)N
The compound features a benzimidazole ring system with a chlorine substituent at the 6th position and a carboxamide group at the 2nd position. This structure is crucial for its biological activity and interaction with biological targets .
BRN 5971518 can participate in various chemical reactions:
The mechanism of action for BRN 5971518 is primarily linked to its interaction with specific biological targets. While detailed studies on this compound may be limited, compounds in the benzimidazole class often exhibit mechanisms involving:
Further research is necessary to elucidate the precise mechanism of action for BRN 5971518 specifically.
BRN 5971518 exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its potential applications in drug development .
BRN 5971518 has potential applications in various scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2